molecular formula C15H15ClN2 B6593482 N-(3-(Phenylamino)allylidene)aniline hydrochloride CAS No. 58467-94-0

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Cat. No.: B6593482
CAS No.: 58467-94-0
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-AVUWLFEKSA-N
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Description

N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS: 50328-50-2; molecular formula: C₁₅H₁₅ClN₂; molecular weight: 258.75 g/mol) is a conjugated Schiff base derivative characterized by a phenylamino group linked to an aniline moiety via an allylidene bridge. Its structure (Fig. 1) enables applications in supramolecular chemistry, particularly in synthesizing fluorescent probes for biomedical imaging and chiral luminescent materials . The compound is synthesized via condensation reactions, as demonstrated in its use with AcONa in acetonitrile at 75°C to prepare cyanine dyes . Safety data indicate moderate toxicity (H302: harmful if swallowed), requiring precautions such as proper ventilation and protective equipment .

Properties

IUPAC Name

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBURVPAHHUIK-AVUWLFEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892076
Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50328-50-2, 28140-60-5, 58467-94-0
Record name Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?)
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Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
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Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?)
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Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
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Record name N-[3-(phenylamino)allylidene]aniline monohydrochloride
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Record name N-[3-(phenylamino)allylidene]aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Phenylamino)allylidene)aniline hydrochloride can be synthesized through a one-pot reaction involving the condensation of aniline and malonaldehyde in the presence of hydrochloric acid. The reaction typically occurs in an ethanol solvent at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Phenylamino)allylidene)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(Phenylamino)allylidene)aniline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(3-(Phenylamino)allylidene)aniline hydrochloride exerts its effects is primarily through its unique photophysical properties. The compound exhibits strong solid-state emission due to the restriction of intramolecular motion, which is driven by halogen bond interactions. This mechanism enhances its aggregation-induced emission, making it highly efficient in light-emitting applications .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide (CAS: Not specified)

  • Structure : Features a phthalimide core with a chloro substituent and phenyl group (Fig. 1 in ).
  • Applications: Monomer for polyimides, contributing to high thermal stability in polymers .
  • Differentiation : The chloro-phthalimide structure lacks the conjugated allylidene bridge and hydrochloride salt, limiting its utility in supramolecular fluorescence applications compared to the target compound.

4-Chloro-N-(3-phenylallylidene)aniline (CAS: Not specified)

  • Structure : Schiff base with a chloro substituent on the aniline ring (Fig. 1 in ).
  • Applications : Coordination chemistry and catalysis due to its ability to form metal complexes .
  • Differentiation: The absence of the hydrochloride group and phenylamino substitution reduces its solubility in polar solvents, unlike the target compound.

N-(5-(Phenylimino)penta-1,3-dien-1-yl)aniline Hydrochloride (CAS: 4485-89-6)

  • Structure : Extended conjugation with a penta-1,3-dienyl chain instead of allylidene.
  • Applications : Similar use in fluorescent materials but with altered electronic properties due to longer conjugation .
  • Differentiation : The extended chain may enhance light absorption but reduce stability under acidic conditions compared to the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazard Profile
N-(3-(Phenylamino)allylidene)aniline HCl C₁₅H₁₅ClN₂ 258.75 Allylidene, phenylamino, HCl Fluorescent probes, chiral luminescent films H302 (Harmful if swallowed)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ ~265.68 Phthalimide, chloro Polyimide synthesis Not specified
4-Chloro-N-(3-phenylallylidene)aniline C₁₅H₁₂ClN ~241.72 Allylidene, chloro Metal coordination complexes Not specified
N-(5-(Phenylimino)penta-1,3-dienyl)aniline HCl C₁₇H₁₇ClN₂ ~296.79 Penta-dienyl, phenylimino, HCl Luminescent materials Not specified

Key Research Findings

  • Fluorescent Probes : The target compound’s conjugated system enables efficient energy transfer in cyanine dyes, achieving 35–40% yield in Cy5/5.5COOH synthesis .
  • Chiral Luminescence : When incorporated into hydroxypropyl cellulose (HPC) matrices, it exhibits circularly polarized luminescence (CPL) with |glum| values comparable to other chiral cellulose composites .
  • Stability: The hydrochloride salt enhances solubility in polar solvents (e.g., acetonitrile), critical for reaction efficiency, whereas non-salt analogs require additional solubilizing agents .

Biological Activity

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as 3-Anilinoacraldehyde aniline hydrochloride, is a compound that has garnered interest in the fields of organic synthesis and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms, and applications based on diverse scientific sources.

  • Molecular Formula: C₁₅H₁₅ClN₂
  • Molecular Weight: 258.74 g/mol
  • CAS Number: 58467-94-0
  • Structure: The compound features a conjugated system with two aromatic rings connected by a central C=C double bond, alongside an amine group (NH₂) and a phenylamine group (C₆H₅NH-) .

This compound exhibits biological activity primarily through its interactions with various biomolecules, particularly enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit certain tyrosine kinases, which are critical in cell signaling pathways that regulate cell growth and differentiation .
  • Cellular Effects: It influences cellular processes such as gene expression and metabolism by modulating signaling pathways like the MAPK/ERK pathway .
  • Photophysical Properties: The compound demonstrates strong solid-state emission due to aggregation-induced emission (AIE), which enhances its utility in luminescent applications .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Enzyme Interaction Inhibits tyrosine kinases, affecting cell signaling and proliferation .
Cell Signaling Modulates MAPK/ERK pathways, influencing growth and differentiation .
Gene Expression Alters gene expression profiles, impacting various cellular functions .
Photostability Exhibits high photostability, making it suitable for use in fluorescent probes .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

  • Fluorescent Probes:
    • Research has demonstrated that derivatives of this compound can be used as AIE probes for monitoring cellular membranes, showing superior photostability compared to traditional fluorescent markers .
  • Drug Development:
    • Investigations into its role as a precursor for drug synthesis highlight its potential therapeutic applications, particularly in developing novel anti-cancer agents by targeting specific signaling pathways .
  • Organic Synthesis:
    • The compound serves as an essential intermediate in synthesizing complex heterocyclic compounds and dyes, showcasing its versatility in organic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(Phenylamino)allylidene)aniline hydrochloride
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N-(3-(Phenylamino)allylidene)aniline hydrochloride

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